molecular formula C8H13NO2 B026286 (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 109428-53-7

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B026286
CAS No.: 109428-53-7
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-ACZMJKKPSA-N
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Description

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Applications :

    • It's used in Pd/phosphine-catalyzed reactions for the selective synthesis of aryl octahydrocyclopenta[b]pyrroles (Ney & Wolfe, 2005).
    • It has potential applications in organic synthesis and catalysis, as seen in the synthesis of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates (Seo Won-Jun et al., 1994).
    • It's used in the preparation of aeruginosin analogs and other biologically active molecules, leveraging the properties of bicyclic amino acids like octahydropyrano[3,2-b]pyrrole-2-carboxylic acids (Ella-Menye, Nie, & Wang, 2008).
  • Peptide Research :

    • Enantiopure alpha-substituted derivatives of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, related to this compound, are prepared for incorporation into peptides (Sayago et al., 2009).
    • Enantiopure pyrrolizidinone amino acids, as analogues, serve as dipeptide surrogates in exploring conformation-activity relationships of peptides (Dietrich & Lubell, 2003).
  • Material Science :

    • Carboxylated pyrrole- and carbazole-containing monomers synthesized from this compound can be electropolymerized to produce electroconducting films (Govindaraji et al., 2006).
  • Chemical Research :

  • Advanced Synthesis :

Properties

IUPAC Name

(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50911157
Record name Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109428-53-7
Record name 2-Azabicyclo(3.3.0)octane-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109428537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 2
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 3
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 4
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 5
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 6
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

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